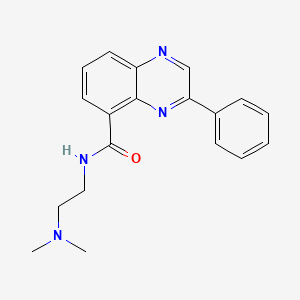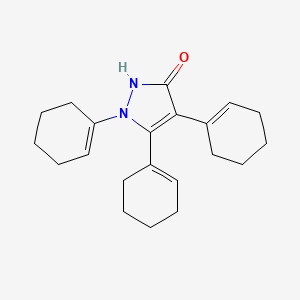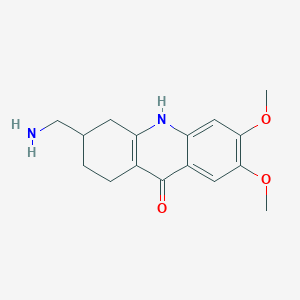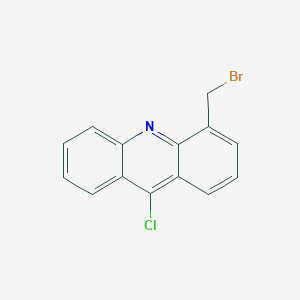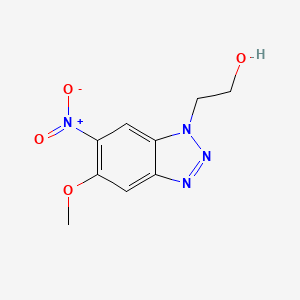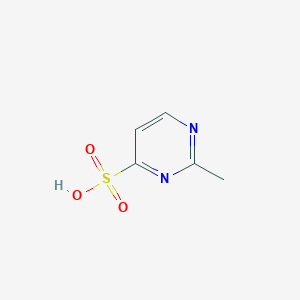
2-Phenylpyrimidine-4,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrimidine-4,6-dicarbaldehyde is an organic compound characterized by a pyrimidine ring substituted with a phenyl group and two aldehyde groups at the 4 and 6 positions. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4,6-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 2-phenylpyrimidine. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde groups at the 4 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde positions, with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 2-Phenylpyrimidine-4,6-dicarboxylic acid.
Reduction: 2-Phenylpyrimidine-4,6-dimethanol.
Substitution: 2-Phenylpyrimidine-4,6-bis(imine) derivatives.
Scientific Research Applications
2-Phenylpyrimidine-4,6-dicarbaldehyde has diverse applications across several scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form conjugated systems with various substituents.
Medicine: Explored for its potential in drug discovery, particularly as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its reactive aldehyde groups.
Mechanism of Action
The mechanism by which 2-Phenylpyrimidine-4,6-dicarbaldehyde exerts its effects is largely dependent on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors or as a cross-linking agent in material science.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming Schiff bases with active site lysine residues.
DNA/RNA: Potential to interact with nucleic acids through covalent modification, affecting gene expression or replication.
Comparison with Similar Compounds
2-Phenylpyrimidine-4,6-dicarbaldehyde can be compared with other pyrimidine derivatives such as:
2-Phenylpyrimidine: Lacks the reactive aldehyde groups, making it less versatile in chemical reactions.
4,6-Dimethyl-2-phenylpyrimidine: Substituted with methyl groups instead of aldehydes, leading to different reactivity and applications.
2-Phenylpyrimidine-4,6-dicarboxylic acid: An oxidized form of the compound, with different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
80109-86-0 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-phenylpyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-10-6-11(8-16)14-12(13-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
KIBPCGYMWCKMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


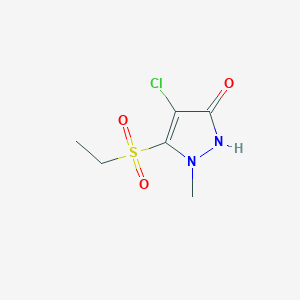
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
